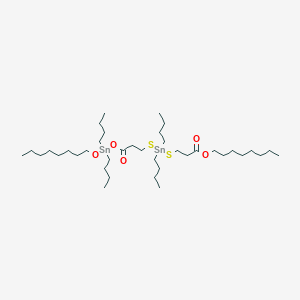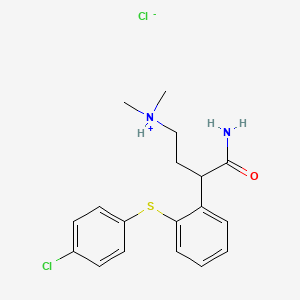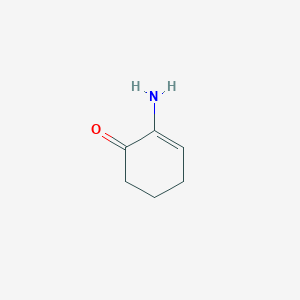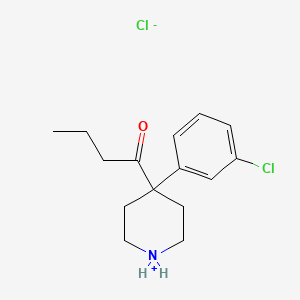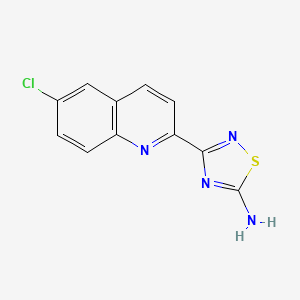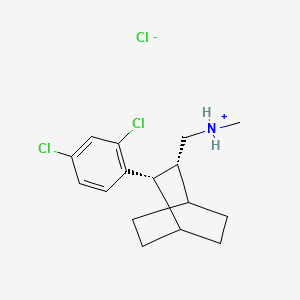
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bicyclic octane ring system with a dichlorophenyl group and a methylaminomethyl substituent, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(222)octane, hydrochloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as potassium carbonate, and organic solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the dichlorophenyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can produce derivatives with different aromatic substituents .
Aplicaciones Científicas De Investigación
cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate neurotransmitter systems or inhibit certain enzymes.
Comparación Con Compuestos Similares
Similar Compounds
cis-2-(o-Chlorophenyl)-3-cyanobicyclo[2,2,2]octane: A structurally similar compound with a cyanobicyclo group instead of the dichlorophenyl group.
cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazole-1-yl)Methyl)-4-(p-Toluene Sulfonyloxy)methyl-1,3-Dioxalane: Another related compound used in the synthesis of ketoconazole.
Uniqueness
The uniqueness of cis-2-(2,4-Dichlorophenyl)-3-methylaminomethylbicyclo(2.2.2)octane, hydrochloride lies in its specific combination of functional groups and its potential applications in various fields. Its bicyclic structure and the presence of both dichlorophenyl and methylaminomethyl groups contribute to its distinct chemical properties and biological activities.
Propiedades
Número CAS |
62374-10-1 |
|---|---|
Fórmula molecular |
C16H22Cl3N |
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(2,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]methyl-methylazanium;chloride |
InChI |
InChI=1S/C16H21Cl2N.ClH/c1-19-9-14-10-2-4-11(5-3-10)16(14)13-7-6-12(17)8-15(13)18;/h6-8,10-11,14,16,19H,2-5,9H2,1H3;1H/t10?,11?,14-,16-;/m1./s1 |
Clave InChI |
QDIAZDALZWTDAS-UCCWGRJBSA-N |
SMILES isomérico |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=C(C=C(C=C3)Cl)Cl.[Cl-] |
SMILES canónico |
C[NH2+]CC1C2CCC(C1C3=C(C=C(C=C3)Cl)Cl)CC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


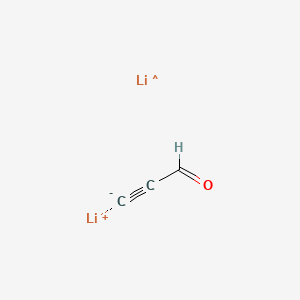
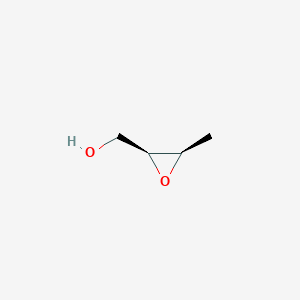
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)



